molecular formula C25H29NO5S2 B5473175 (5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5473175
M. Wt: 487.6 g/mol
InChI Key: WNPXSZZOTTUGII-HAVVHWLPSA-N
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Description

(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, multiple ether linkages, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the ethoxy and phenoxy groups through etherification reactions. The final step involves the formation of the sulfanylidene group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the sulfanylidene group.

    Substitution: The ether linkages and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidinone derivatives with modified functional groups.

Scientific Research Applications

(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Sulfanylidene Derivatives: Compounds containing the sulfanylidene functional group.

    Ether-Linked Phenyl Compounds: Molecules with ether linkages and phenyl groups.

Uniqueness

(5E)-5-[(3-Ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its multi-functional nature makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5S2/c1-4-26-24(27)23(33-25(26)32)17-19-9-10-21(22(16-19)29-5-2)31-14-12-28-11-13-30-20-8-6-7-18(3)15-20/h6-10,15-17H,4-5,11-14H2,1-3H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXSZZOTTUGII-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOCCOC3=CC=CC(=C3)C)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCCOCCOC3=CC=CC(=C3)C)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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